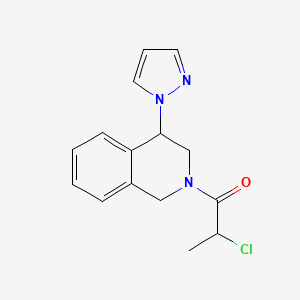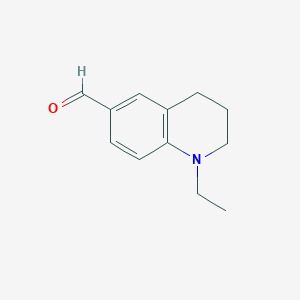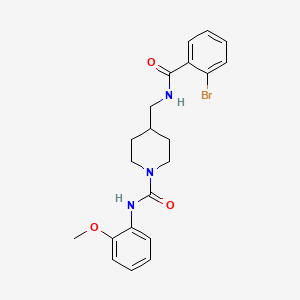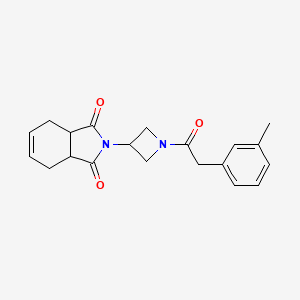
2-Chloro-1-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-1-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-1-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one exhibits anti-inflammatory and analgesic effects in animal models. The compound has also been found to have a low toxicity profile, making it a potentially safe option for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-1-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its potential as a new drug candidate for the treatment of pain and inflammation, as well as its low toxicity profile. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 2-Chloro-1-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one include further studies on its mechanism of action, potential side effects, and efficacy in treating various diseases. Additionally, research could focus on developing new derivatives of the compound with improved properties, as well as identifying other potential applications for the compound in the field of medicine.
Conclusion
In conclusion, 2-Chloro-1-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is a chemical compound that has shown potential as a new drug candidate for the treatment of pain and inflammation. While further research is needed to fully understand its mechanism of action and potential side effects, the compound's low toxicity profile makes it a promising option for the development of new drugs.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the reaction of 4-pyrazol-1-yl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has been studied for its potential applications in the treatment of various diseases. One study found that the compound exhibited anti-inflammatory and analgesic properties in animal models, making it a potential candidate for the development of new drugs for pain and inflammation.
Propiedades
IUPAC Name |
2-chloro-1-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-11(16)15(20)18-9-12-5-2-3-6-13(12)14(10-18)19-8-4-7-17-19/h2-8,11,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDHSZCVIVFNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C2=CC=CC=C2C1)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513833.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2513834.png)


![Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B2513837.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2513838.png)
![2-cyclopropyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2513839.png)
![3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B2513841.png)




![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2513852.png)
![1-(2-fluorobenzyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2513853.png)